N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N7O2S and its molecular weight is 341.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is known to interact with its targets, potentially inhibiting their function and disrupting the cell division process .
Biochemical Pathways
The compound’s interaction with the Cell division protein ZipA likely affects the bacterial cell division pathway. This can lead to the inhibition of bacterial growth and proliferation . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of bacterial cell division. This could result in the prevention of bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
The compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to c-Met kinase with two hydrogen bonds and one π–π interaction . This interaction suggests that the compound may inhibit the activity of c-Met kinase, a protein involved in cell growth, survival, and migration .
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. It has been found to exhibit potent antiproliferative activities against A549, Bewo, and MCF-7 cells This suggests that the compound may influence cell function by inhibiting cell proliferation
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression. As mentioned, the compound binds to c-Met kinase , which could lead to the inhibition of this enzyme and subsequent effects on cell proliferation.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c1-23-13-5-4-11-16-17-12(21(11)18-13)7-15-14(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEXRUDSOWDKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.